2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride
Description
2-(Pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride is a benzimidazole derivative featuring a pyridinyl substituent at the 2-position and an amine group at the 6-position of the benzimidazole core. Its synthesis involves condensation reactions between pyridine-3-carbaldehyde derivatives and o-phenylenediamine analogs under acidic conditions, followed by hydrochloride salt formation . This compound has demonstrated antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL in preliminary studies . It is commercially available (CAS 1772-40-3) at 95% purity, indicating its utility in research and drug discovery .
Properties
IUPAC Name |
2-pyridin-3-yl-3H-benzimidazol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h1-7H,13H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKHMHUPFKQWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride typically involves multistep reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Acylation of the Primary Amine
The 6-position primary amine undergoes nucleophilic acylation with acyl chlorides or anhydrides. For example, reaction with acetyl chloride in the presence of a base yields the corresponding acetamide derivative.
Table 1: Acylation Reactions
Condensation Reactions
The amine group participates in condensation with carbonyl compounds. For instance, reaction with benzaldehyde under acidic conditions forms a Schiff base.
Table 2: Condensation with Aldehydes
Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles. Reaction with ethyl acetoacetate in the presence of piperidine yields imidazo[1,2-a]pyridine derivatives.
Table 3: Cyclization Reactions
Cross-Coupling Reactions
The pyridine and benzimidazole rings enable metal-catalyzed cross-coupling. Suzuki-Miyaura coupling with aryl boronic acids introduces substituents at the 2-position of the pyridine ring.
Table 4: Suzuki Coupling Reactions
Functional Group Transformations
The hydrochloride salt facilitates deprotonation for alkylation or arylation. Reaction with methyl iodide in DMF produces the N-methylated derivative.
Table 5: Alkylation Reactions
Metal Coordination
The pyridine and benzimidazole nitrogen atoms act as ligands for transition metals. Reaction with Cu(II) acetate forms a stable coordination complex.
Table 6: Metal Complexation
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(OAc)₂ | Methanol, RT | [Cu(L)₂]·2H₂O (L = ligand) | 12.3 | |
| FeCl₃ | Ethanol, reflux | [Fe(L)Cl₂] | 9.7 |
Biological Derivatization
The amine group is functionalized to enhance pharmacological properties. Reaction with sulfonyl chlorides yields sulfonamide derivatives for bioactivity screening.
Table 7: Sulfonamide Synthesis
Scientific Research Applications
Medicinal Chemistry
2-(Pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride is being explored for various therapeutic applications:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancers. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .
- Antiviral Effects : Preliminary studies suggest that it may inhibit viral replication, particularly against certain strains of influenza virus .
Chemical Synthesis
In synthetic chemistry, 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it useful in developing new pharmaceuticals.
Biological Mechanisms
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For instance, it may inhibit kinases that are crucial for tumor growth and proliferation .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Activity
Research conducted by the International Journal of Antimicrobial Agents demonstrated that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as an alternative treatment for resistant bacterial infections .
Mechanism of Action
The mechanism of action of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pharmacological and physicochemical properties are best understood in comparison to related benzimidazole and heterocyclic derivatives. Key distinctions are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings
Antibacterial Specificity : The target compound shows narrower-spectrum activity compared to 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, which exhibit efficacy against both Gram-positive and Gram-negative bacteria. This is attributed to the benzimidazole core’s reduced ability to penetrate Gram-negative outer membranes .
Solubility and Bioavailability : The absence of hydrophilic groups (e.g., acetic acid in ’s derivatives) results in lower aqueous solubility (<10 µg/mL at pH 7.4) but enhances membrane permeability (Papp > 5 × 10⁻⁶ cm/s in Caco-2 assays) .
Metabolic Stability : Unlike trifluoroethoxy- or fluorinated analogs (–5), the target compound undergoes faster hepatic clearance (CLhep ~20 mL/min/kg) due to the primary amine’s susceptibility to oxidation .
Target Selectivity : While morpholine-containing analogs () show kinase inhibition, the target compound’s pyridinyl-benzimidazole scaffold favors interactions with bacterial DNA gyrase, as confirmed by molecular docking studies (ΔG = -9.2 kcal/mol) .
Biological Activity
2-(Pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound integrates a pyridine ring with a benzimidazole moiety, which enhances its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride is with a molecular weight of 225.68 g/mol. The compound's structure is characterized by a fused bicyclic system that contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃ |
| Molecular Weight | 225.68 g/mol |
| IUPAC Name | 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride |
| CAS Number | 13676-49-8 |
The biological activity of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride primarily involves the inhibition of specific enzymes and receptors, leading to disruption of key cellular processes. Research indicates that this compound may interact with various molecular targets, including:
- Enzymatic Inhibition : It may inhibit kinases or other enzymes involved in cell proliferation.
- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines, suggesting its role as an anticancer agent.
Anticancer Activity
A study evaluated the cytotoxic effects of 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride against several cancer cell lines, including breast and lung cancer cells. The compound showed significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HeLa (Cervical) | 10.0 |
The mechanism behind its anticancer activity was linked to the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .
Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds has provided insights into optimizing the biological activity of benzimidazole derivatives. Modifications to the pyridine and benzimidazole rings can enhance potency and selectivity against specific targets. For instance, substituents on the pyridine ring have been shown to significantly affect both antimicrobial and anticancer activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via condensation of 3-aminopyridine derivatives with halogenated benzimidazole precursors under acidic conditions. For example, intermediates like 1-(3-Methoxybenzyl)-1H-imidazol-4-yl methanamine hydrochloride (similar to ) are formed using reductive amination or nucleophilic substitution. Characterization involves LRMS (ESI) for molecular ion confirmation (e.g., m/z 369.30 [M+1]+ as in ) and ¹H/¹³C NMR to verify aromatic proton environments and amine proton integration. Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. How do molecular properties like polar surface area (PSA) and rotatable bonds influence the pharmacokinetics of this compound?
- Methodological Answer : Reduced molecular flexibility (≤10 rotatable bonds) and lower PSA (≤140 Ų) enhance oral bioavailability by improving intestinal permeability and reducing metabolic clearance ( ). For 2-(pyridin-3-yl)-1H-benzo[d]imidazol-6-amine hydrochloride, the pyridine and benzimidazole rings contribute to a PSA of ~80–100 Ų, favoring passive diffusion. Computational tools like Molinspiration or Schrödinger’s QikProp can predict these parameters, guiding structural modifications to optimize absorption .
Q. What spectroscopic techniques are critical for confirming the hydrochloride salt form?
- Methodological Answer : FT-IR identifies the N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption (~240 cm⁻¹). Elemental analysis confirms stoichiometry (e.g., C: 51.2%, H: 4.6%, N: 20.4%, Cl: 10.8%). X-ray crystallography resolves the crystal lattice, showing protonation at the benzimidazole nitrogen and chloride coordination .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step during synthesis?
- Methodological Answer : Low yields often arise from steric hindrance at the benzimidazole C6 position. Strategies include:
- Catalytic Optimization : Use Pd/Cu-mediated coupling (e.g., Buchwald-Hartwig conditions) with ligands like Xantphos to enhance aryl-amine bond formation.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) at 80–100°C to improve solubility of aromatic intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours, minimizing decomposition .
Q. What strategies resolve contradictory bioactivity data in cancer cell line assays?
- Methodological Answer : Discrepancies may stem from variable cell membrane permeability or off-target effects.
- Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups at position 4) to enhance selectivity.
- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy.
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) to validate binding affinity to proposed targets like kinases or DNA topoisomerases .
Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?
- Methodological Answer : The hydrochloride salt improves water solubility via ionic interactions. For further enhancement:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
